2,3-Diketogulonic Acid Potassium Salt (Technical Grade)

Catalog No.
S14402088
CAS No.
M.F
C6H7KO7
M. Wt
230.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diketogulonic Acid Potassium Salt (Technical G...

Product Name

2,3-Diketogulonic Acid Potassium Salt (Technical Grade)

IUPAC Name

potassium;(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoate

Molecular Formula

C6H7KO7

Molecular Weight

230.21 g/mol

InChI

InChI=1S/C6H8O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-3,7-9H,1H2,(H,12,13);/q;+1/p-1/t2-,3+;/m0./s1

InChI Key

VVHTWYRAQONVFE-LJUKVTEVSA-M

Canonical SMILES

C(C(C(C(=O)C(=O)C(=O)[O-])O)O)O.[K+]

Isomeric SMILES

C([C@@H]([C@H](C(=O)C(=O)C(=O)[O-])O)O)O.[K+]

2,3-Diketogulonic Acid Potassium Salt is a potassium salt derivative of 2,3-diketogulonic acid, which is an important intermediate in the biosynthesis of Vitamin C (ascorbic acid). This compound is characterized by its chemical formula C₅H₄KO₆ and a molecular weight of 198.24 g/mol. It appears as a white to off-white powder and is soluble in water, making it suitable for various biochemical applications. The compound is primarily utilized in laboratory settings and industrial processes related to the synthesis of Vitamin C and other organic compounds.

, notably:

  • Oxidation: It can undergo oxidation reactions, converting into other forms that may be involved in the degradation pathways of ascorbic acid .
  • Decarboxylation: Under certain conditions, this compound can lose carbon dioxide, leading to the formation of simpler organic compounds.
  • Condensation Reactions: It can react with various amines or alcohols to form more complex molecules through condensation processes.

These reactions highlight its role as a versatile intermediate in organic synthesis.

The biological activity of 2,3-Diketogulonic Acid Potassium Salt is primarily linked to its role in the metabolic pathways leading to Vitamin C synthesis. As an intermediate, it contributes to the antioxidant properties associated with Vitamin C, which is crucial for maintaining cellular health and combating oxidative stress. Additionally, studies suggest that compounds related to 2,3-Diketogulonic Acid may exhibit potential therapeutic effects due to their ability to modulate biological pathways involved in metabolism and cellular signaling .

The synthesis of 2,3-Diketogulonic Acid Potassium Salt can be achieved through several methods:

  • Fermentation: A common industrial method involves microbial fermentation processes where certain strains of bacteria convert sugars into 2,3-Diketogulonic Acid, which is subsequently neutralized with potassium hydroxide to form the potassium salt .
  • Chemical Synthesis: Laboratory synthesis may also involve multi-step organic reactions starting from simpler organic acids or sugars, employing various reagents and catalysts to achieve the desired product.

These methods ensure a consistent supply of the compound for research and industrial applications.

2,3-Diketogulonic Acid Potassium Salt has several applications:

  • Vitamin C Production: It serves as a key intermediate in the industrial synthesis of Vitamin C through fermentation processes .
  • Pharmaceuticals: The compound is utilized in pharmaceutical formulations due to its potential antioxidant properties.
  • Research: In biochemical research, it is used as a reference standard for analytical purposes and in studies related to metabolic pathways involving Vitamin C.

Several compounds share structural or functional similarities with 2,3-Diketogulonic Acid Potassium Salt. Here are some notable examples:

Compound NameStructure SimilarityUnique Attributes
Ascorbic AcidContains similar keto groupsPrimary antioxidant vitamin; essential nutrient
D-Galacturonic AcidSimilar sugar backboneComponent of pectin; used in food industry
D-Mannuronic AcidSimilar structurePrecursor for alginate; used in pharmaceuticals
2-Ketogulonic AcidDirect precursorInvolved in Vitamin C biosynthesis

Uniqueness: 2,3-Diketogulonic Acid Potassium Salt stands out due to its specific role as an intermediate in Vitamin C synthesis and its unique potassium salt form that enhances solubility and stability compared to its counterparts.

This detailed overview highlights the significance of 2,3-Diketogulonic Acid Potassium Salt in both biological systems and industrial applications. Its unique chemical properties and roles make it an important compound in biochemistry and pharmaceuticals.

The chemical synthesis of 2,3-diketogulonic acid potassium salt primarily involves oxidation reactions starting from ascorbic acid or its derivatives. Dehydro-L-ascorbic acid (DHA), the oxidized form of ascorbic acid, undergoes further oxidation to form 2,3-diketogulonic acid, which is subsequently neutralized with potassium hydroxide to yield the potassium salt.

A key method involves the catalytic oxidation of dehydroascorbic acid using transition metal catalysts. For example, platinum-group metals (e.g., Pt/Au nanocomposites) in aqueous alkaline media facilitate the selective oxidation of the C2 and C3 hydroxyl groups while preserving the carbon backbone. This reaction typically achieves 80–85% yield under optimized conditions of pH 8–9 and 40–50°C.

Alternative routes include:

  • Acid-catalyzed lactone ring opening: Treating dehydroascorbic acid with hydrochloric acid (HCl) induces delactonization, forming 2,3-diketogulonic acid, which is then neutralized with potassium carbonate.
  • Electrochemical oxidation: Applying anodic potentials (+0.8–1.2 V vs. Ag/AgCl) to ascorbic acid solutions generates 2,3-diketogulonic acid via a two-electron transfer process, followed by potassium salt precipitation.

Table 1: Comparison of Chemical Synthesis Methods

MethodCatalyst/ReagentYield (%)Purity (%)
Transition metal oxidationPt/Au nanocomposite8592
Acid-catalyzed hydrolysisHCl7889
Electrochemical oxidationGraphite anode8294

Enzymatic Production via Microbial Biotransformation

Microbial biosynthesis using Gluconobacter oxydans and Ketogulonicigenium vulgare has become the dominant method for large-scale 2,3-diketogulonic acid production. These organisms sequentially oxidize D-sorbitol to L-sorbose and then to 2-keto-L-gulonic acid (2-KLG), which is chemically converted to the potassium salt.

The biotransformation process occurs in two stages:

  • Primary oxidation: Gluconobacter oxydans converts D-sorbitol to L-sorbose via membrane-bound sorbitol dehydrogenase (SLDH). This enzyme utilizes pyrroloquinoline quinone (PQQ) as a cofactor, enabling rapid oxidation at rates exceeding 15 g/L/h.
  • Secondary oxidation: Ketogulonicigenium vulgare oxidizes L-sorbose to 2-KLG through a sorbosone dehydrogenase complex. Co-culturing with Bacillus megaterium enhances yields by supplying amino acids and growth factors.

Table 2: Microbial Strains and Their Oxidative Capabilities

MicroorganismSubstrateProductProductivity (g/L/h)
Gluconobacter oxydansD-sorbitolL-sorbose18.2
K. vulgare + B. megateriumL-sorbose2-keto-L-gulonic acid2.1

Recent advances include metabolic engineering of Gluconobacter strains to overexpress glucose dehydrogenase (GDH), increasing NADPH regeneration rates by 40% and reducing fermentation times to 48 hours.

Industrial-Scale Production Challenges and Optimization Strategies

Industrial production faces three primary challenges:

  • Non-enzymatic browning: Maillard reactions between 2,3-diketogulonic acid and residual amino acids form melanoidins, reducing yields by 15–20%. Implementing ultrafiltration (10 kDa membranes) removes >90% of low-MW amines.
  • Potassium salt crystallization: The technical grade product requires controlled crystallization at 4–8°C to achieve particle sizes <50 μm. Seeding with pre-formed crystals improves batch consistency.
  • Byproduct formation: Overoxidation to 2,5-diketo-D-gluconic acid (2,5-DKG) occurs at pH >8.5. Maintaining pH at 7.2–7.8 via automated titration minimizes this side reaction.

Table 3: Optimization Strategies for Industrial Production

ParameterOptimal RangeEffect on Yield
Fermentation pH7.2–7.8Reduces 2,5-DKG by 70%
Crystallization temperature4–8°CIncreases crystal purity by 12%
Oxygen transfer rate150–200 mmol/L/hBoosts oxidation rate by 35%

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

229.98288404 g/mol

Monoisotopic Mass

229.98288404 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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